molecular formula C12H6ClFN2 B12996999 2-Chloro-6-(2-fluorophenyl)nicotinonitrile

2-Chloro-6-(2-fluorophenyl)nicotinonitrile

Cat. No.: B12996999
M. Wt: 232.64 g/mol
InChI Key: MREQNCMUKOWIDA-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-fluorophenyl)nicotinonitrile is an organic compound with the chemical formula C12H6ClFN2. It is a white solid that can be dissolved in organic solvents such as methanol, ethanol, and chloroform at normal temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-fluorophenyl)nicotinonitrile typically involves the reaction of 2-chloro-6-fluorobenzonitrile with a suitable reagent under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-fluorophenyl)nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-(2-fluorophenyl)nicotinonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-fluorophenyl)nicotinonitrile involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug discovery or biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(2-fluorophenyl)nicotinonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C12H6ClFN2

Molecular Weight

232.64 g/mol

IUPAC Name

2-chloro-6-(2-fluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6ClFN2/c13-12-8(7-15)5-6-11(16-12)9-3-1-2-4-10(9)14/h1-6H

InChI Key

MREQNCMUKOWIDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(C=C2)C#N)Cl)F

Origin of Product

United States

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